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Introduction

Difluorinated oxindoles are valuable structural motifs in medicinal chemistry, exhibiting a range
of biological activities. Traditional synthetic routes often rely on metal catalysts, which can lead
to product contamination with trace metals—a significant concern in pharmaceutical
development. This document outlines a robust and operationally simple metal-free
photochemical method for the synthesis of 3,3-difluorinated oxindoles. The described protocol
utilizes a readily available organophotocatalyst, benzenethiol, to facilitate the generation of
gem-difluoromethyl radicals from trifluoroacetates and their subsequent cascade reaction with
N-arylmethacrylamides.[1][2][3][4][5] This approach offers a mild and efficient alternative to
conventional methods, proceeding under open-to-air conditions and accommodating a variety
of functional groups.[2][4]

Principle of the Method

The synthesis proceeds via a photochemical C—F activation strategy.[1][2][3][4][5] An arene
thiolate, generated in situ from a benzenethiol precursor, acts as an efficient
organophotocatalyst under 390 nm irradiation.[1][2][4] The excited thiolate promotes a single
electron transfer to a trifluoroacetate, leading to C-F bond cleavage and the formation of a
gem-difluoromethyl radical. This radical then undergoes a Giese addition to the alkene moiety
of an N-arylmethacrylamide. A subsequent radical cyclization and rearomatization cascade
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affords the desired 3,3-difluorinated oxindole product.[4] The reaction is performed in the
presence of sodium formate and potassium bicarbonate.[2]

Experimental Data
Optimization of Reaction Conditions

The following table summarizes the optimization of the metal-free defluorinative alkylation
protocol.[2]

Catalyst .
) HCO2Na KHCO3 Irradiatio .
Entry Loading . . Solvent Yield (%)
(equiv.) (equiv.) n

(mol%)
1 20 3.0 1.0 DMSO 390 nm 95
2 10 3.0 1.0 DMSO 390 nm 68
3 20 1.5 1.0 DMSO 390 nm 75
4 20 3.0 0.0 DMSO 390 nm 50
5 20 3.0 1.0 DMF 390 nm 88
6 20 3.0 1.0 DMSO 427 nm <10
7 20 3.0 1.0 DMSO No light 0

Reaction conditions: N-arylmethacrylamide (0.1 mmol, 1 equiv.), ethyl trifluoroacetate (10
equiv.), 4-methoxybenzenethiol (ArSH), HCO2Na, and KHCO3 in the specified solvent (0.1 M)
under Kessil light irradiation, open-to-air. Yields were determined by 19F NMR analysis.[2]

Substrate Scope: N-aryl Acrylamides

The optimized conditions were applied to a range of N-aryl acrylamides to demonstrate the
method's versatility. All values indicate the yield of the isolated product.[2]
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Product Substituent on N-aryl ring Yield (%)
3a 4-Me 92
3b 4-OMe 95
3c 4-F 85
3d 4-Cl 88
3e 4-Br 89
3f 3-Me 90
39 2-Me 75
3h N-naphthyl 82

Reaction conditions: N-arylmethacrylamide (0.5 mmol, 1 equiv.), ethyl trifluoroacetate (10
equiv.), 4-methoxybenzenethiol (0.20 equiv.), HCO2Na (3.0 equiv.), and KHCO3 (1.0 equiv.) in
DMSO (0.1 M) under 390 nm wavelength Kessil light irradiation and open-to-air.[2]

Experimental Protocols
Materials and Equipment

e Reagents: N-arylmethacrylamides, ethyl trifluoroacetate, 4-methoxythiophenol, sodium
formate (HCO2Na), potassium bicarbonate (KHCO3), and dimethyl sulfoxide (DMSO, dry).
All reagents should be purchased from commercial suppliers and used as received unless
otherwise noted.[6]

e Equipment: 8 mL vial with a magnetic stir bar, syringes, Kessil® PR160-390 nm lamp, and
standard laboratory glassware.[6] For purification, an automated flash chromatography
system is recommended.[6]

General Procedure for the Photoinduced Synthesis of
Difluorinated Oxindoles

e To an 8 mL vial equipped with a magnetic stir bar, add HCO2Na (102 mg, 1.50 mmol, 3.0
equiv), KHCO3 (50 mg, 0.50 mmol, 1.0 equiv), and the desired N-arylmethacrylamide (0.5
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mmol, 1.0 equiv).[6]
Cap the vial and add dry DMSO (5.0 mL, 0.1 M) via syringe.[6]

Add ethyl trifluoroacetate (600 pL, 5.0 mmol, 10.0 equiv) and 4-methoxythiophenol (14 mg,
12 pL, 0.120 mmol, 0.20 equiv) to the vial via syringe.[6]

Seal the vial with Parafilm.

Place the reaction vial approximately 2 cm from a Kessil® PR160-390 nm lamp and begin
irradiation.[6]

Stir the reaction mixture for 24 hours at room temperature. No cooling fan is necessary.[6]
After 24 hours, quench the reaction by slowly adding ice-cold water (20 mL).
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[6]

Combine the organic layers, dry over anhydrous Na2S0O4, filter, and concentrate under
reduced pressure.

Purify the crude product by automated flash silica column chromatography using a gradient
of 15-30% ethyl acetate in hexanes to afford the desired difluorinated oxindole.[6]

Visualizations
Experimental Workflow
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5. Quench with Ice-Cold Water

'

6. Extract with Ethyl Acetate

'

7. Purify by Flash Chromatography
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Caption: Workflow for the metal-free synthesis of difluorinated oxindoles.

Proposed Reaction Mechanism
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Caption: Proposed mechanism for the photocatalytic synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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